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molecular formula C10H11NO B8797721 2-Hydroxy-4-phenylbutanenitrile CAS No. 53279-92-8

2-Hydroxy-4-phenylbutanenitrile

Cat. No. B8797721
M. Wt: 161.20 g/mol
InChI Key: CUJUQPVHWIDESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378098B2

Procedure details

2-Hydroxy-4-phenylbutanenitrile is prepared from 3-phenylpropionaldehyde according to the protocol described for 2-Hydroxy-4-methylpentanenitrile; (11.14 g, 83.2 mmol) 3-phenylpropionaldehyde, NaHSO3 (17.7 ml of solution at 37%, 83 mmol), (4.08 g, 83.2 mmol) of NaCN in H2O (18 ml). The product, a yellow oil, is used with no other purification (12.4 g, 93%); 1H NMR (100 MHz, CDCl3) δ: 2.02-2.25 (m, 2H), 2.76-2.91 (m, 2H), 3.98 (s, 1H), 4.39 (t, J=8 Hz, 1H), 7.26 (d, J=3 Hz, 5H); 13C NMR (25 MHz, CDCl3) δ: 30.49, 36.37, 59.92, 120.04, 126.28, 128.28, 128.49, 139.60. Analysis calculated for C10H11NO: C, 74.51; H, 6.88; N, 8.69. Experimental: C, 74.38; H, 6.97; N, 8.42.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.14 g
Type
reactant
Reaction Step Three
Quantity
17.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OC(CC(C)C)[C:13]#[N:14].OS([O-])=O.[Na+].[C-]#N.[Na+]>O>[OH:10][CH:9]([CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:13]#[N:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)CC(C)C
Step Three
Name
Quantity
11.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Four
Name
Quantity
17.7 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, a yellow oil, is used with no other purification (12.4 g, 93%)

Outcomes

Product
Name
Type
product
Smiles
OC(C#N)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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